Ethyl 2,4-difluoro-3-oxobutanoate
Description
General Context of Fluorinated β-Keto Esters in Organic Synthesis
Fluorinated β-keto esters are a class of organic compounds that have garnered significant attention in the field of organic synthesis, particularly in pharmaceutical chemistry. nih.govresearchgate.net These molecules serve as versatile building blocks for the construction of more complex, biologically active compounds. The presence of both a ketone and an ester functional group, separated by a methylene (B1212753) group (the β-position), provides multiple sites for chemical reactions. The incorporation of fluorine atoms into their structure further enhances their utility and leads to unique chemical properties.
The synthesis of these compounds, including the creation of chiral centers with fluorine, is an active area of research. nih.govresearchgate.net Scientists have developed various methods, using both metal-based catalysts and organic catalysts, to prepare these valuable molecules with high precision. nih.govresearchgate.net Their importance lies in their ability to act as precursors to a wide range of fluorinated heterocycles and other complex structures that are often sought after in drug discovery programs.
Significance of Fluorine Incorporation in Organic Molecules
The strategic placement of fluorine atoms in organic molecules is a powerful and widely used strategy in medicinal chemistry and materials science. numberanalytics.comlew.ro It is estimated that approximately 20-30% of all pharmaceutical drugs contain at least one fluorine atom. numberanalytics.comwikipedia.org The unique properties of the fluorine atom are the reason for its profound impact on the characteristics of a molecule. numberanalytics.com
Fluorine is the most electronegative element, a property that significantly alters the electronic environment of a molecule. numberanalytics.com Despite its strong electron-withdrawing nature, its atomic size is comparable to that of a hydrogen atom. numberanalytics.com This allows fluorine to replace hydrogen without causing significant steric hindrance, a feature often referred to as a "mimic" effect. However, this substitution can dramatically change a molecule's properties in several beneficial ways:
Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. lew.ronih.gov This exceptional strength makes the bond resistant to cleavage by metabolic enzymes in the body, which can prolong the active life of a drug. wikipedia.org
Lipophilicity: The C-F bond is more hydrophobic than the carbon-hydrogen (C-H) bond, which can increase the lipophilicity of a molecule. wikipedia.org This property can enhance a drug's ability to pass through cell membranes, improving its bioavailability. wikipedia.org
Binding Affinity: The introduction of fluorine can alter the acidity or basicity of nearby functional groups and create new, favorable interactions (like dipole-dipole or hydrogen bonding) with target proteins or enzymes, thereby increasing the binding affinity and potency of a drug. numberanalytics.comlew.ro
| Property | Value/Description | Significance in Molecular Design |
|---|---|---|
| Electronegativity (Pauling Scale) | 3.98 numberanalytics.com | Induces strong polarization in bonds, affecting reactivity and acidity/basicity. numberanalytics.com |
| Atomic Radius (van der Waals) | 1.47 Å (similar to Hydrogen at 1.20 Å) | Allows substitution for hydrogen without significant steric changes. numberanalytics.com |
| Carbon-Fluorine Bond Energy | ~485 kJ/mol acs.org | High bond strength leads to increased thermal and metabolic stability. lew.ronih.gov |
Structural Features and Reactivity Principles of Fluorinated Carbonyl Compounds
The reactivity of a carbonyl compound, such as a ketone or an ester, is fundamentally dictated by the electrophilicity of the carbonyl carbon atom. libretexts.orgallstudiesjournal.com The introduction of highly electronegative fluorine atoms onto the carbon framework adjacent to the carbonyl group has a profound effect on this reactivity. libretexts.orgnih.gov
The primary principle is that fluorine atoms act as strong electron-withdrawing groups. libretexts.org This inductive effect pulls electron density away from the neighboring atoms, including the carbonyl carbon. libretexts.org As a result, the carbonyl carbon becomes more electron-deficient, or more "positive," thereby increasing its electrophilicity. libretexts.orgnih.gov This heightened electrophilicity makes the carbonyl group in fluorinated compounds significantly more susceptible to attack by nucleophiles compared to their non-fluorinated counterparts. nih.gov
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Structure
3D Structure
Properties
Molecular Formula |
C6H8F2O3 |
|---|---|
Molecular Weight |
166.12 g/mol |
IUPAC Name |
ethyl 2,4-difluoro-3-oxobutanoate |
InChI |
InChI=1S/C6H8F2O3/c1-2-11-6(10)5(8)4(9)3-7/h5H,2-3H2,1H3 |
InChI Key |
DBIGLYQTWDJYJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)CF)F |
Origin of Product |
United States |
Advanced Chemical Reactivity and Transformation Mechanisms of Ethyl 2,4 Difluoro 3 Oxobutanoate and Analogs
Reactivity at the β-Keto Ester Moiety
The presence of electron-withdrawing fluorine atoms in Ethyl 2,4-difluoro-3-oxobutanoate enhances the reactivity of the compound in both nucleophilic and electrophilic reactions. The β-keto ester functionality allows for a range of chemical transformations.
Enolate Chemistry and Alkylation Reactions (e.g., α-alkylation)
The α-hydrogens of β-keto esters are acidic and can be removed by a base to form an enolate. libretexts.org This enolate is a key intermediate in many reactions, including alkylations. The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. pressbooks.pub
In the case of fluorinated β-keto esters, the resulting enolate can be alkylated at the α-position. This reaction is typically carried out by treating the β-keto ester with a base to form the enolate, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. libretexts.orgpressbooks.pub The choice of base is crucial to ensure complete enolate formation. libretexts.org For instance, sodium ethoxide is a common base used for this purpose. libretexts.org The alkyl group introduced should ideally be primary or methyl to avoid competing elimination reactions. pressbooks.pub
Recent research has focused on the asymmetric α-alkylation of cyclic β-keto esters and amides using phase-transfer catalysis, providing an efficient method for producing chiral molecules with high enantioselectivity. rsc.org
Table 1: Alkylation of β-Keto Esters
| Reactant | Reagent | Product | Key Features |
| β-keto ester | Base, Alkyl halide | α-alkylated β-keto ester | C-C bond formation at the α-position. pressbooks.pub |
| Cyclic β-keto ester | Phase-transfer catalyst, Alkyl halide | Chiral α-alkylated cyclic β-keto ester | High enantioselectivity. rsc.org |
Condensation Reactions (e.g., Claisen, Knoevenagel)
Condensation reactions are a cornerstone of organic synthesis, and β-keto esters are versatile substrates for these transformations.
The Claisen condensation involves the reaction of two ester molecules, or an ester and another carbonyl compound, in the presence of a strong base to form a β-keto ester or a β-dicarbonyl compound. youtube.comyoutube.commasterorganicchemistry.comopenstax.org The reaction proceeds through the formation of an ester enolate, which then acts as a nucleophile. youtube.comopenstax.org A crucial aspect of the Claisen condensation is the use of a base, such as sodium ethoxide, in stoichiometric amounts, as the final deprotonation of the product drives the reaction to completion. openstax.org The industrial synthesis of Ethyl 4,4-difluoro-3-oxobutanoate itself involves a Claisen-type condensation between ethyl difluoroacetate (B1230586) and ethyl acetate (B1210297).
The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, such as a β-keto ester, in the presence of a basic catalyst. sigmaaldrich.comwikipedia.orgpsiberg.com This reaction typically results in the formation of an α,β-unsaturated carbonyl compound after a dehydration step. sigmaaldrich.compsiberg.com The reaction is versatile, and a variety of catalysts, including primary, secondary, and tertiary amines, can be employed. psiberg.com The Knoevenagel condensation has been widely used in the synthesis of various biologically active molecules. nih.gov
A key derivative, Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate, is synthesized from Ethyl 4,4-difluoro-3-oxobutanoate. This transformation is typically achieved through a condensation reaction with an orthoformate, such as triethyl orthoformate, often in the presence of an acid catalyst. This reaction introduces an ethoxymethylene group at the α-position of the β-keto ester. ontosight.ai This derivative is a valuable intermediate in the synthesis of pesticides and other complex organic molecules. ontosight.ai
Table 2: Properties of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate
| Property | Value |
| Molecular Formula | C9H12F2O4 |
| Molecular Weight | 222.19 g/mol |
| Boiling Point | 248.4ºC at 760 mmHg |
| Density | 1.177 g/cm³ |
| Refractive Index | 1.417 |
| Data sourced from Echemi echemi.com |
Nucleophilic Additions to Carbonyl Centers
The carbonyl group of this compound is an electrophilic center and can undergo nucleophilic addition reactions. masterorganicchemistry.com The polarization of the C=O bond makes the carbonyl carbon susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com These reactions can be reversible or irreversible depending on the nature of the nucleophile. masterorganicchemistry.com The presence of the adjacent electron-withdrawing difluoromethyl group further enhances the electrophilicity of the carbonyl carbon.
Acylation and Arylation Reactions
The enolate of this compound can undergo acylation and arylation reactions. Acylation introduces an acyl group to the α-position, typically using an acyl halide or anhydride (B1165640) as the electrophile. This reaction provides a route to 1,3,5-tricarbonyl compounds.
Arylation reactions introduce an aryl group to the α-position. While direct arylation of enolates can be challenging, modern cross-coupling methods have enabled such transformations.
Michael Addition Reactions (e.g., asymmetric Michael addition of fluorinated analogs)
The Michael addition is a conjugate addition reaction where a nucleophile, such as an enolate, adds to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comlibretexts.orgopenstax.org β-Keto esters are excellent Michael donors due to the stability of their corresponding enolates. libretexts.orgopenstax.org
In the context of fluorinated analogs, the asymmetric Michael addition has emerged as a powerful tool for the synthesis of stereochemically complex molecules. nih.govnih.gov For instance, the asymmetric Michael addition of β-keto esters to nitroolefins has been developed to produce products with high diastereoselectivity and enantioselectivity. nih.govnih.gov The use of chiral catalysts, such as nickel diamine complexes, can control the stereochemical outcome of the reaction. nih.gov Furthermore, one-pot procedures combining fluorination and asymmetric Michael addition have been developed for the synthesis of α-fluoro-β-ketoesters with two chiral centers. rsc.org The sulfa-Michael addition, a variation involving a sulfur-based nucleophile, has also been explored in asymmetric organocatalysis to construct C-S bonds. nih.gov
Table 3: Asymmetric Michael Addition of β-Keto Esters
| Donor | Acceptor | Catalyst | Product | Key Features |
| β-Keto Ester | Nitroolefin | Nickel Diamine Complex | Diastereomerically enriched adduct | Stereoconvergent, high yield. nih.govnih.gov |
| β-Keto Ester | Nitroalkene | Cinchona Alkaloid-Thiourea Organocatalyst | α-Fluoro-β-ketoester | One-pot fluorination and Michael addition. rsc.org |
Reactivity Modulation by Fluorine Atoms
The introduction of fluorine atoms into organic molecules, such as in this compound, profoundly alters their chemical reactivity. This is due to the unique electronic properties of fluorine, including its high electronegativity. These alterations manifest in several key areas, including the acidity of neighboring protons, the electrophilicity of carbonyl groups, and the stereochemical outcomes of reactions.
The hydrogen atoms on the carbon adjacent to a carbonyl group, known as α-hydrogens, exhibit weak acidity. libretexts.org This acidity is a result of the stabilization of the resulting conjugate base, an enolate, through resonance with the carbonyl group. libretexts.orglibretexts.orgucalgary.ca The presence of one or more electron-withdrawing fluorine atoms on the α-carbon significantly increases the acidity of the α-hydrogens. libretexts.org
The pKa value is a measure of acidity; a lower pKa indicates a stronger acid. For comparison, the pKa of α-hydrogens in typical ketones is around 19-21, while in esters it is around 25. libretexts.org In β-dicarbonyl compounds, where the α-hydrogen is flanked by two carbonyl groups, the acidity is further enhanced due to extended resonance stabilization of the enolate. pharmaxchange.infoopenstax.org For example, β-diketones have a pKa of about 9, and β-ketoesters have a pKa of about 11. pharmaxchange.info
The strong electron-withdrawing inductive effect of the fluorine atoms in this compound makes the α-hydrogen significantly more acidic than in its non-fluorinated analog. This increased acidity facilitates the formation of the corresponding enolate under milder basic conditions, which is a crucial step in many of its chemical transformations. libretexts.orgucalgary.ca
Table 1: Comparison of pKa Values for α-Hydrogens in Various Carbonyl Compounds
| Compound Type | Example | Approximate pKa |
|---|---|---|
| Alkane | Methane | ~50 |
| Ketone | Acetone | ~19-21 |
| Aldehyde | Acetaldehyde | ~16-18 |
| Ester | Ethyl acetate | ~25 |
| β-Diketone | Acetylacetone | ~9 |
| β-Ketoester | Ethyl acetoacetate (B1235776) | ~11 |
This table illustrates the general trend of increasing acidity of α-hydrogens with the presence of adjacent electron-withdrawing groups.
The electrophilicity of a carbonyl carbon, its susceptibility to attack by a nucleophile, is a key determinant of its reactivity. Recent studies suggest that the electrophilicity of carbonyl compounds is primarily governed by electrostatic interactions between the carbonyl compound and the nucleophile. ru.nl The presence of fluorine atoms, particularly the trifluoromethyl group, significantly increases the electrophilicity of the adjacent carbonyl carbon. This is due to the strong electron-withdrawing nature of fluorine, which polarizes the carbon-oxygen double bond, making the carbon atom more electron-deficient and thus more attractive to nucleophiles.
In this compound, the two fluorine atoms at the 4-position enhance the electrophilic character of the C3-carbonyl group. This heightened electrophilicity facilitates a variety of nucleophilic addition and substitution reactions at this position.
The unique electronic properties of fluorinated β-ketoesters like this compound make them valuable substrates in stereoselective reactions, allowing for the synthesis of chiral molecules with high enantiomeric purity. These reactions often employ catalysts to control the three-dimensional arrangement of atoms in the product.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. nih.gov Cinchona alkaloids and their derivatives are a prominent class of organocatalysts that have been successfully used in the asymmetric fluorination of β-ketoesters. nih.govacs.org These catalysts can promote the reaction with high enantioselectivity, although sometimes a stoichiometric amount is required to suppress competing non-catalyzed reactions. nih.gov The development of recyclable versions of these catalysts, such as those with a fluorous tag, addresses this limitation and allows for easier separation and reuse. nih.govresearchgate.net
N,N'-dioxide organocatalysts have also proven effective in asymmetric transformations of β-ketoesters, such as electrophilic α-cyanation, yielding products with high enantioselectivities. acs.org These catalysts often function as bifunctional entities, activating both the nucleophile and the electrophile to achieve high stereocontrol.
Table 2: Examples of Organocatalytic Asymmetric Reactions with β-Ketoesters
| Reaction Type | Catalyst Type | Substrate | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Asymmetric Fluorination | Cinchona Alkaloid Derivative | β-Ketoester | α-Fluoro-β-ketoester | Up to 90% |
| Asymmetric Cyanation | N,N'-Dioxide | β-Ketoester | α-Cyano-β-ketoester | 87-97% |
| Asymmetric Thiolation | Cinchona/Sulfonamide | Chalcone | β-Sulfanyl Ketone | Up to 96% |
| Asymmetric Conjugate Addition | Cinchona Alkaloid Derivative | α-Fluoroketoester | Fluorinated Quaternary β-Ketoester | Excellent |
Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reactants that are soluble in different, immiscible phases (e.g., aqueous and organic). nih.govyoutube.com Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can be used to achieve asymmetric transformations. rsc.orgnih.gov
An efficient method for the asymmetric α-electrophilic difluoromethylation of β-keto esters has been developed using phase-transfer catalysis. rsc.org This approach utilizes cinchona-derived catalysts to achieve good enantioselectivities and yields, providing a novel route to chiral molecules containing the important C-CF2H group. rsc.org The catalyst facilitates the transfer of the difluoromethylating agent from one phase to another, where it reacts with the enolate of the β-keto ester in a stereocontrolled manner. rsc.orgthieme-connect.com
Stereoselective Reactions and Chiral Transformations (e.g., asymmetric fluorination, asymmetric thiolation)
Cyclization and Heterocycle Formation
This compound and its analogs are versatile building blocks for the synthesis of various heterocyclic compounds. The presence of multiple reactive sites—the acidic α-hydrogen, the two carbonyl groups, and the ester functionality—allows for a range of cyclization reactions.
For instance, analogs of this compound, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, readily react with various reagents to form heterocycles. researchgate.net Reactions with arylidenemalononitriles can lead to the formation of dihydropyran and piperidine (B6355638) derivatives. researchgate.net Similarly, multicomponent reactions involving this β-ketoester, aldehydes, and other nucleophiles can produce complex heterocyclic scaffolds like tetrahydropyridines and benzo[g]chromenes. researchgate.net
The reaction of ethyl 4-chloro-3-oxobutanoate, a related compound, with nitroalkenes in the presence of an organocatalyst leads to the synthesis of chiral tetronic acid derivatives through a conjugate addition followed by an intramolecular cyclization. buchler-gmbh.com This highlights the potential of these functionalized butanoates to serve as precursors for a wide array of heterocyclic structures.
Pyrazole (B372694) Synthesis (e.g., from Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate)
The synthesis of pyrazole derivatives, a significant class of heterocyclic compounds in medicinal chemistry, can be effectively achieved using fluorinated β-ketoesters. A key precursor, ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate, serves as a versatile building block for creating substituted pyrazoles. ontosight.ainih.gov This compound possesses multiple reactive sites, making it amenable to cyclization reactions. ontosight.ai
The fundamental mechanism involves the reaction of ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate with hydrazine (B178648) or its derivatives. The reaction proceeds through a nucleophilic attack by the hydrazine on the carbonyl carbon, followed by an intramolecular condensation and elimination of ethanol (B145695) and water, leading to the formation of the pyrazole ring. The presence of the difluoromethyl group (CHF2) significantly influences the electronic properties and reactivity of the molecule.
A general scheme for this synthesis is as follows:
Step 1: Reaction of ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate with a hydrazine derivative (e.g., hydrazine hydrate).
Step 2: Initial nucleophilic addition of hydrazine to the keto group.
Step 3: Subsequent intramolecular cyclization via attack of the second nitrogen atom on the enol ether carbon.
Step 4: Elimination of ethanol and water to form the aromatic pyrazole ring.
This reaction pathway is analogous to the Knorr pyrazole synthesis. The versatility of this method allows for the introduction of various substituents on the pyrazole ring by using substituted hydrazines, which is crucial for tuning the pharmacological properties of the final compounds. For instance, reacting β-dicarbonyl compounds with hydrazine can yield pyrazoles, while β-ketoesters can produce pyrazolones. chegg.com
Pyran and Pyridine (B92270) Derivatives (e.g., from Ethyl 4,4,4-trifluoro-3-oxobutanoate)
Ethyl 4,4,4-trifluoro-3-oxobutanoate is a valuable synthon for the creation of various heterocyclic compounds, including pyran and pyridine derivatives. researchgate.netresearchgate.net The trifluoromethyl group (CF3) often enhances the biological activity of the resulting molecules. researchgate.net
Pyran Derivatives: The synthesis of trifluoromethyl-substituted 2H-pyran derivatives can be achieved through the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with arylidenemalononitriles in the presence of a base catalyst like triethylamine (B128534) (NEt3). researchgate.netcapes.gov.br This reaction often proceeds at room temperature in a solvent such as ethanol. researchgate.netcapes.gov.br The mechanism typically involves a Michael addition followed by an intramolecular cyclization.
Pyridine Derivatives: Similarly, ethyl 4,4,4-trifluoro-3-oxobutanoate can be used to synthesize trifluoromethyl-containing pyridine derivatives. The reaction with arylidenemalononitriles can sometimes yield piperidine derivatives as a co-product, which can then be converted to tetrahydropyridines upon heating. researchgate.netcapes.gov.br Furthermore, unusual transformations of the lithium enolate of ethyl 4,4,4-trifluoro-3-oxobutanoate with ammonium (B1175870) acetate have been reported to produce 4-amino-2,6-bis(trifluoromethyl)pyridine. researchgate.net
The following table summarizes representative reactions for pyran and pyridine synthesis:
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Arylidenemalononitriles | NEt3, Ethanol, Room Temp. | 2H-Pyran & Piperidine derivatives | researchgate.netcapes.gov.br |
| Lithium enolate of Ethyl 4,4,4-trifluoro-3-oxobutanoate | Ammonium Acetate | - | 4-Amino-2,6-bis(trifluoromethyl)pyridine | researchgate.net |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Aromatic Aldehyde, Ammonium Acetate, Meldrum's Acid | One-pot reaction | 2-Hydroxy-6-oxo-4-aryl-2-(trifluoromethyl)piperidine-3-carboxylate | researchgate.net |
Thiazole (B1198619) Derivatives (e.g., from Ethyl 4,4-difluoroacetoacetate)
Thiazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. fabad.org.tr The Hantzsch thiazole synthesis is a classic and versatile method for their preparation, which traditionally involves the condensation of an α-haloketone with a thioamide. organic-chemistry.orgbepls.com
Ethyl 4,4-difluoroacetoacetate (also known as ethyl 4,4-difluoro-3-oxobutanoate) can serve as a key starting material for synthesizing these valuable heterocycles. google.com Although not a direct Hantzsch reaction component itself, it can be converted into the necessary α-haloketone intermediate. For example, bromination of ethyl 4,4-difluoroacetoacetate would yield an α-bromo-β-ketoester, a suitable reactant for the Hantzsch synthesis.
The general Hantzsch synthesis pathway to form a thiazole ring is as follows:
Reaction: An α-haloketone reacts with a compound containing a thiourea (B124793) or thioamide functional group. researchgate.netasianpubs.org
Mechanism: The reaction proceeds via a sequence of nucleophilic attack, cyclization, and dehydration to form the thiazole ring. nih.gov
Modern variations of this synthesis often focus on environmentally benign approaches, such as using solvent-free conditions or reusable catalysts to improve efficiency and sustainability. bepls.comresearchgate.net For example, a one-pot, three-component reaction of an α-haloketone, thiourea, and a substituted aldehyde can yield Hantzsch thiazole derivatives in good yields. researchgate.net
Spirocyclic Compound Formation
Fluorinated β-ketoesters like ethyl 4,4,4-trifluoro-3-oxobutanoate are instrumental in the synthesis of complex spirocyclic compounds. These structures, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry and materials science.
A notable example is the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with 2-arylidene-indane-1,3-diones. researchgate.net In the presence of a catalytic amount of piperidine, this reaction leads to the formation of fluorine-containing, multiply substituted dispirocyclohexanes in good yields. researchgate.net The proposed mechanism for this transformation involves a domino reaction sequence, highlighting the utility of the fluorinated ketoester in constructing intricate molecular architectures.
Terphenyl Derivative Synthesis (e.g., involving difluoro chalcones and ethyl acetoacetate)
Terphenyl derivatives are an important class of compounds with applications in medicinal chemistry and materials science, including as intermediates for organic light-emitting devices (OLEDs). mdpi.comwalisongo.ac.id A synthetic route to access functionalized terphenyls involves the use of chalcones and β-ketoesters like ethyl acetoacetate.
A specific method has been developed for the synthesis of ethyl 4,4''-difluoro-5'-hydroxy-1,1':3',1''-terphenyl-4'-carboxylate. mdpi.comresearchgate.net The key steps are:
Condensation: The synthesis begins with the condensation of ethyl acetoacetate with a 4,4'-difluoro chalcone. This reaction forms an intermediate, ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate. mdpi.com
Aromatization: The cyclohexenone intermediate is then subjected to oxidative aromatization. Refluxing with chloramine-T in acetic acid converts the cyclohexenone ring into a substituted phenol, yielding the final terphenyl derivative. mdpi.comresearchgate.net
This multi-step synthesis demonstrates the utility of combining classical reactions like the Michael addition with subsequent aromatization to build complex aromatic systems. walisongo.ac.id
The following table outlines the reactants and key transformation in this synthesis:
| Reactants | Intermediate | Reagents for Aromatization | Final Product | Ref |
| Ethyl acetoacetate, 4,4'-Difluoro chalcone | Ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate | Chloramine-T, Acetic Acid | Ethyl 4,4''-difluoro-5'-hydroxy-1,1':3',1''-terphenyl-4'-carboxylate | mdpi.comresearchgate.net |
Rearrangement Reactions
Rearrangement reactions are fundamental transformations in organic synthesis that alter the carbon skeleton of a molecule. While specific rearrangement reactions focusing solely on this compound are not extensively documented in the provided search results, the principles of related rearrangements can be applied.
Fluorinated β-ketoesters and their derivatives can potentially undergo various named rearrangements under specific conditions (e.g., acidic, basic, or thermal). For instance, the Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. wiley-vch.de If an appropriate allyl enol ether derivative of this compound were synthesized, it could be a substrate for such a rearrangement.
Similarly, other classic rearrangements like the Baeyer-Villiger oxidation, which converts a ketone to an ester, could be envisioned for derivatives of these fluorinated compounds. wiley-vch.de The presence of electron-withdrawing fluorine atoms would likely influence the migratory aptitude of adjacent groups in such reactions.
Derivatization Strategies
The functional groups present in this compound and its analogs—namely the ester and keto groups—provide multiple handles for derivatization. These strategies are crucial for creating libraries of compounds for screening purposes or for synthesizing more complex target molecules.
Derivatization of the Keto Group:
Reduction: The ketone can be asymmetrically reduced to a secondary alcohol. For example, ethyl 4,4,4-trifluoroacetoacetate can be reduced by whole cells of Saccharomyces uvarum to produce ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate with high conversion and enantiomeric excess. nih.gov
Condensation: The active methylene group adjacent to the ketone is acidic and can participate in condensation reactions, such as the Claisen-Schmidt condensation, to form α,β-unsaturated ketones (chalcones). researchgate.net
Derivatization of the Ester Group:
Hydrazinolysis: The ester can be converted into a carbohydrazide (B1668358) by reacting it with hydrazine hydrate. researchgate.net This is often a key step in synthesizing pyrazole or other heterocyclic derivatives. researchgate.netsemanticscholar.org
Amidation: Reaction with amines can convert the ester into the corresponding amide, introducing further diversity.
Derivatization involving both groups:
Heterocycle Formation: As detailed in section 3.3, the 1,3-dicarbonyl moiety is a classic precursor for a vast array of heterocycles (pyrazoles, pyridines, etc.) by reacting with various binucleophiles. ontosight.airesearchgate.netresearchgate.net
These derivatization strategies underscore the versatility of this compound and its analogs as foundational building blocks in synthetic organic chemistry.
Applications of Ethyl 2,4 Difluoro 3 Oxobutanoate in Advanced Organic Synthesis
Role as a Versatile Building Block for Fluorinated Intermediates
Ethyl 2,4-difluoro-3-oxobutanoate serves as a foundational building block for a wide array of fluorinated intermediates. The presence of two fluorine atoms on the terminal carbon enhances the chemical reactivity of the molecule and imparts unique properties to the downstream products. chemimpex.comcymitquimica.com Its reactive nature is centered around the β-ketoester functionality, which allows it to participate in a variety of classic organic reactions, including condensations, cycloadditions, and alkylations, to create more elaborate molecular scaffolds. chemimpex.com
The electron-withdrawing effect of the difluoromethyl group increases the acidity of the adjacent methylene (B1212753) protons, facilitating enolate formation and subsequent reactions. This enhanced reactivity makes it a preferred starting material for chemists aiming to introduce the difluoromethyl group (CHF2), a key structural motif in many biologically active compounds. The stability and reactivity of this compound make it a crucial intermediate in the synthesis of specialized fluorinated molecules. chemimpex.com
Precursor for Complex Fluorinated Molecules
The utility of this compound extends beyond simple intermediates to the synthesis of highly complex fluorinated molecules. It is a key starting material for creating compounds where the inclusion of fluorine is critical for modulating properties such as metabolic stability, lipophilicity, and binding affinity. chemimpex.comcymitquimica.com Researchers in materials science and drug discovery utilize this compound as a pathway to novel molecules, leveraging its structure to build intricate heterocyclic and carbocyclic systems. The ability to transform this compound into various derivatives makes it an essential tool for accessing complex molecular architectures that would be difficult to synthesize through other methods. chemimpex.com
Utility in Medicinal Chemistry and Pharmaceutical Synthesis (excluding biological activity/efficacy)
The unique properties conferred by fluorine atoms make this compound a valuable compound in medicinal chemistry for the synthesis of potential therapeutic agents. chemimpex.comcymitquimica.com
This compound is employed in drug discovery programs as a versatile starting material for creating novel pharmaceutical candidates. chemimpex.com Its utility lies in its capacity to serve as a scaffold for generating libraries of fluorinated compounds for screening. The difluoromethyl group is often used as a bioisostere for hydroxyl or thiol groups, which can lead to improved metabolic stability and cell membrane permeability of a drug candidate. The reactivity of the ketoester portion of the molecule allows for its incorporation into a wide range of heterocyclic systems, which are common cores in many pharmaceutical drugs. researchgate.net
Table 2: Chemical Compound Information
| Compound Name | Other Names | Molecular Formula |
|---|---|---|
| This compound | Ethyl 4,4-difluoroacetoacetate; 4,4-Difluoro-3-oxobutanoic acid ethyl ester | C₆H₈F₂O₃ |
| Ethyl 2-ethoxymethylene-4,4-difluoroacetoacetate | - | C₉H₁₂F₂O₄ |
| 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid | - | C₆H₆F₂N₂O₂ |
| Triethyl orthoformate | - | C₇H₁₆O₃ |
| Methylhydrazine | - | CH₆N₂ |
| Benzovindiflupyr | - | C₁₈H₁₅Cl₂F₂N₃O₂ |
| Fluxapyroxad | - | C₁₈H₁₂F₅N₃O |
| Isopyrazam | - | C₂₀H₂₃F₂N₃O |
| Sedaxane | - | C₁₈H₁₇F₂N₃O |
| Pyraclostrobin | - | C₁₉H₁₈ClN₃O₄ |
| Fipronil | - | C₁₂H₄Cl₂F₆N₄OS |
Intermediates for Specific Pharmacophores
The reactivity of the β-ketoester functionality in this compound allows for its versatile use in the synthesis of various heterocyclic systems, which form the core of many pharmacologically active compounds. While direct synthetic routes from this specific difluoro-compound to the final drug molecules are not always explicitly detailed in publicly available literature, its structural similarity to other fluorinated ketoesters, such as ethyl 4,4,4-trifluoroacetoacetate, suggests its utility in analogous synthetic strategies. The presence of the difluoromethyl group can impart unique electronic properties and metabolic stability to the resulting pharmacophores.
Potassium Channel Activators:
Potassium channels are crucial membrane proteins that regulate a wide range of physiological processes, making them important drug targets. The synthesis of potassium channel activators often involves the construction of complex heterocyclic scaffolds. For instance, fluorinated pyridine (B92270) and benzoxazine (B1645224) derivatives have been identified as potent potassium channel activators.
The Hantzsch pyridine synthesis, a classic method for preparing dihydropyridines, can be adapted to use fluorinated β-ketoesters like this compound. The reaction of the β-ketoester with an aldehyde and a source of ammonia (B1221849) would theoretically yield a difluorinated dihydropyridine (B1217469) core. Subsequent oxidation and further functionalization could lead to novel fluorinated pyridine-based potassium channel activators. The introduction of the difluoromethyl group at a key position in the pyridine ring could significantly influence the compound's interaction with the potassium channel protein, potentially enhancing its activity or selectivity.
| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Core | Target Pharmacophore Class |
| This compound | Aldehyde | Ammonia/Ammonium (B1175870) Acetate (B1210297) | Difluorinated Dihydropyridine | Potassium Channel Activators |
β-Alanine Derived GABA-T Antagonists:
Gamma-aminobutyric acid transaminase (GABA-T) is a key enzyme in the metabolism of the inhibitory neurotransmitter GABA. Antagonists of GABA-T can increase GABA levels in the brain and are of interest for the treatment of neurological disorders. The synthesis of β-alanine derivatives as GABA-T antagonists often requires the construction of specific heterocyclic systems that can mimic the natural substrate.
While direct examples are scarce, the chemical functionalities within this compound make it a plausible starting material for the synthesis of fluorinated pyrimidine (B1678525) derivatives. The Biginelli reaction, a one-pot cyclocondensation, could theoretically utilize this compound, an aldehyde, and urea (B33335) or a urea derivative to form a dihydropyrimidinone scaffold. The difluoromethyl group would be incorporated into this core structure, which could then be further elaborated to mimic the structure of β-alanine and interact with the GABA-T active site.
Serine Protease Inhibitors:
Serine proteases are a large family of enzymes involved in various physiological and pathological processes, making them attractive targets for drug development. researchgate.net Many serine protease inhibitors feature heterocyclic cores, such as pyrazoles, which can interact with the enzyme's active site.
The synthesis of substituted pyrazoles can be achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. This compound, as a fluorinated 1,3-dicarbonyl equivalent, is a prime candidate for this transformation. The reaction with hydrazine would lead to the formation of a difluoromethyl-substituted pyrazole (B372694). sci-hub.seclockss.org The regioselectivity of this reaction can often be controlled by the reaction conditions and the nature of the substituents on the hydrazine. The resulting fluorinated pyrazole can serve as a key intermediate, which can be further functionalized to produce potent and selective serine protease inhibitors. The fluorine atoms can enhance binding affinity and improve metabolic stability. olemiss.edu
| Reactant 1 | Reactant 2 | Potential Product Core | Target Pharmacophore Class |
| This compound | Hydrazine/Hydrazine derivative | Difluoromethyl-substituted Pyrazole | Serine Protease Inhibitors |
Design and Synthesis of Fluorinated Bioisosteres
Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve the compound's biological activity, pharmacokinetic properties, or to reduce its toxicity. Fluorine and fluorine-containing groups are often used as bioisosteres for hydrogen atoms, hydroxyl groups, or even carbonyl groups. The use of fluorinated building blocks is a dominant approach in drug discovery for introducing these beneficial moieties. tandfonline.comtandfonline.com
This compound serves as a valuable precursor for the synthesis of various fluorinated fragments that can be incorporated into drug candidates as bioisosteres. The difluoromethyl group (CHF2) is a particularly interesting bioisostere. It is similar in size to a methyl group but has vastly different electronic properties due to the high electronegativity of the fluorine atoms. This can lead to altered binding interactions with target proteins and can block metabolic oxidation at that position, thereby increasing the drug's half-life.
The chemical reactivity of this compound allows for the generation of a variety of smaller, fluorinated building blocks. For example, cleavage of the ester and subsequent transformations can provide access to difluorinated ketones, alcohols, and carboxylic acid derivatives. These smaller, fluorinated synthons can then be introduced into larger molecules through various coupling reactions.
The strategic placement of fluorine can significantly impact a molecule's physicochemical properties, such as acidity, lipophilicity, and conformational preference. The incorporation of fragments derived from this compound allows medicinal chemists to fine-tune these properties to optimize the performance of a drug candidate.
Advanced Analytical Techniques for Characterization in Ethyl 2,4 Difluoro 3 Oxobutanoate Research
Spectroscopic Methods in Structural Elucidation (e.g., NMR (¹H, ¹³C, ¹⁹F), IR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the structural verification of Ethyl 2,4-difluoro-3-oxobutanoate. Each method provides unique information that, when combined, offers a complete picture of the molecular architecture. The compound exists as a mixture of keto and enol tautomers, which is often reflected in the spectral data. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of the fluorine atoms.
¹H NMR: Provides information on the number and connectivity of protons. The spectrum would be expected to show signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the methylene (B1212753) group (-CH₂-) adjacent to the carbonyl and difluoromethyl groups. The difluoromethyl proton (-CHF₂) would appear as a triplet due to coupling with the two fluorine atoms.
¹³C NMR: Reveals the number of unique carbon environments. Distinct signals are expected for the carbonyl carbons of the ester and ketone groups, the difluoromethyl carbon (split by fluorine), and the carbons of the ethyl and methylene groups. rsc.org
¹⁹F NMR: This technique is specific for fluorine and is crucial for confirming the presence and electronic environment of the fluorine atoms in the difluoromethyl group.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester groups. A broad band in the O-H stretch region may also be present, indicating the enol tautomer. wordpress.comnist.gov
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak confirms the compound's mass, while fragmentation patterns can help verify the structure, for instance, by showing the loss of an ethoxy group (-OCH₂CH₃). wordpress.com
Table 1: Predicted Spectroscopic Data for Ethyl 4,4-difluoro-3-oxobutanoate (Note: The data below is illustrative, based on typical values for similar structures, as this compound is a less common isomer than Ethyl 4,4-difluoro-3-oxobutanoate, for which more data is available)
| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |
| ¹H NMR | Ethyl (-OCH₂ CH₃) | ~4.2 ppm (quartet) |
| Ethyl (-OCH₂CH₃ ) | ~1.3 ppm (triplet) | |
| Methylene (-CH₂ CO-) | ~3.6 ppm (triplet, JHF) | |
| Difluoromethyl (COCHF₂ ) | ~6.1 ppm (triplet, JHF) | |
| ¹³C NMR | Ester Carbonyl (C =O) | ~165 ppm |
| Ketone Carbonyl (C =O) | ~195 ppm (triplet, JCF) | |
| Difluoromethyl (C HF₂) | ~110 ppm (triplet, JCF) | |
| Ethyl (-OCH₂ CH₃) | ~62 ppm | |
| Methylene (-CH₂ CO-) | ~45 ppm | |
| Ethyl (-OCH₂CH₃ ) | ~14 ppm | |
| IR | C=O Stretch (Ester & Ketone) | 1720-1780 cm⁻¹ |
| C-F Stretch | 1100-1300 cm⁻¹ | |
| Mass Spec. | Molecular Ion [M]⁺ (for C₆H₈F₂O₃) | 166.04 m/z |
Spectroscopic methods are critical not only for final product characterization but also for studying reaction dynamics. In syntheses involving this compound or its analogs, NMR and MS can be used to monitor the reaction's progress by tracking the disappearance of starting material signals and the appearance of product signals. orgsyn.org
These techniques are also pivotal in identifying transient intermediates. For example, in condensation reactions, enolate intermediates can be detected under specific conditions using low-temperature NMR. The structural determination of all products formed in a reaction, including unexpected side products, allows researchers to propose plausible reaction mechanisms. researchgate.net The use of Gas Chromatography-Mass Spectrometry (GC-MS) is particularly effective for identifying and quantifying components in a reaction mixture over time. rsc.org
Chromatographic Techniques for Purity Assessment and Isolation (e.g., Gas Chromatography, Liquid Chromatography)
Chromatography is essential for separating this compound from reaction mixtures and for assessing its purity.
Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis. This technique is routinely used to determine the purity of commercial batches and to quantify the yield of synthetic preparations. chemicalbook.comgeno-chem.com The presence of a single, sharp peak in the chromatogram is indicative of a high-purity sample.
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) and flash column chromatography are extensively used for the purification of this compound and its derivatives on both analytical and preparative scales. sielc.com Flash chromatography over silica (B1680970) gel is a standard method for isolating the compound from non-volatile impurities and catalysts after synthesis. rsc.orgrsc.org Reverse-phase HPLC can be employed for high-resolution separation and purity verification. sielc.com
Table 2: Applications of Chromatographic Techniques in this compound Research
| Technique | Primary Application | Details |
| Gas Chromatography (GC) | Purity Assessment & Quantification | Rapidly determines the percentage purity of a sample and is used to calculate reaction yields. chemicalbook.comgeno-chem.com |
| Flash Column Chromatography | Preparative Isolation | Used to purify the crude product after synthesis by separating it from catalysts, unreacted starting materials, and byproducts. rsc.orgorgsyn.org |
| High-Performance Liquid Chromatography (HPLC) | High-Resolution Analysis & Purification | Provides precise purity analysis and can be used for isolating highly pure samples or separating complex mixtures of isomers. sielc.com |
X-ray Diffraction Analysis (for crystalline derivatives and confirmation of complex product structures)
While this compound is a liquid at room temperature, it can be converted into solid, crystalline derivatives through reactions with other reagents. sigmaaldrich.com X-ray diffraction analysis of these crystalline solids provides unambiguous proof of their three-dimensional structure.
Computational Chemistry and Mechanistic Elucidation in Fluorinated β Keto Ester Transformations
Theoretical Studies on Reactivity and Selectivity Profiles
Theoretical studies, primarily employing Density Functional Theory (DFT), are crucial for elucidating the reactivity and selectivity profiles of ethyl 2,4-difluoro-3-oxobutanoate. The presence of two fluorine atoms significantly influences the molecule's electronic properties and, consequently, its chemical behavior.
The reactivity of β-keto esters is largely dictated by the acidity of the α-proton and the equilibrium between the keto and enol tautomers. The fluorine atom at the C2 position (α-carbon) exerts a strong electron-withdrawing inductive effect, which is expected to increase the acidity of the α-proton, facilitating the formation of an enolate intermediate. Computational models can quantify this increase in acidity by calculating the pKa values.
Furthermore, DFT studies can predict the relative stabilities of the keto and various enol forms of this compound. nih.gov The stability of the enol tautomer is often enhanced by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. nih.gov However, the fluorine at C4 can also influence this equilibrium. Theoretical calculations of the energies of these tautomers provide a quantitative measure of their relative populations, which is essential for understanding reaction mechanisms, as many reactions of β-keto esters proceed via the enol or enolate form. cardiff.ac.uk
Selectivity in reactions such as alkylation or acylation is another area where theoretical studies offer predictive power. By mapping the electrostatic potential (ESP) surface of the enolate of this compound, computational models can identify the sites most susceptible to electrophilic attack. This allows for the prediction of C-alkylation versus O-alkylation, a common selectivity issue in the reactions of enolates. The distribution of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) of the enolate, also provides a clear picture of the nucleophilic centers of the molecule.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is a powerful technique for mapping the entire energy landscape of a chemical reaction, including the structures of reactants, products, intermediates, and, most importantly, transition states. For transformations involving this compound, this approach provides a step-by-step understanding of the reaction mechanism.
Consider the electrophilic fluorination of a related β-keto ester, which is a common method for introducing additional fluorine atoms. acs.orgnih.gov A computational study of such a reaction with this compound would typically involve the following steps:
Reactant and Product Optimization: The geometries of the reactants (e.g., the enolate of this compound and an electrophilic fluorine source like Selectfluor®) and the final product are computationally optimized to find their lowest energy conformations.
Transition State Searching: Sophisticated algorithms are used to locate the transition state structure along the reaction coordinate. The transition state represents the energy maximum on the minimum energy path connecting reactants and products. For the fluorination reaction, this would be the point at which the new C-F bond is partially formed.
Frequency Analysis: Once a stationary point on the potential energy surface is located, a frequency calculation is performed. A true minimum (reactant, product, or intermediate) will have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Reaction Pathway Mapping: By following the reaction path downhill from the transition state in both directions (Intrinsic Reaction Coordinate analysis), the model confirms that the transition state correctly connects the desired reactants and products.
Through these calculations, the activation energy (the energy difference between the reactants and the transition state) can be determined. This value is directly related to the reaction rate and allows for a comparison of different possible mechanistic pathways. For instance, in a catalytic cycle, computational modeling can help identify the rate-determining step by comparing the activation energies of all elementary steps. acs.org
Predictive Analysis of Fluorine Effects on Molecular Properties and Reactivity
The introduction of fluorine atoms into an organic molecule dramatically alters its physical and chemical properties. Computational chemistry provides a quantitative framework for predicting these effects for this compound.
Electronic Properties: The high electronegativity of fluorine leads to a significant polarization of the C-F bonds. This inductive effect influences the charge distribution across the entire molecule. Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges, revealing that the carbon atoms attached to fluorine (C2 and C4) become more electrophilic. This increased electrophilicity at the C4-carbonyl carbon can make it more susceptible to nucleophilic attack.
Acidity: As mentioned earlier, the fluorine at the α-position (C2) increases the acidity of the α-proton. Computational pKa calculations can predict the magnitude of this effect. This enhanced acidity means that weaker bases are required to form the enolate compared to its non-fluorinated analog.
Lipophilicity: Fluorine substitution often increases a molecule's lipophilicity, which is a critical parameter in medicinal chemistry. nih.gov While seemingly counterintuitive given fluorine's electronegativity, this is often attributed to the fact that the highly polarized C-F bond is a poor hydrogen bond acceptor. Computational methods can predict the octanol-water partition coefficient (logP), a common measure of lipophilicity.
The following table provides a comparative analysis of predicted molecular properties for ethyl 3-oxobutanoate and its fluorinated derivatives, illustrating the impact of fluorine substitution.
| Compound | Predicted Property | Predicted Value/Trend | Rationale |
|---|---|---|---|
| Ethyl 3-oxobutanoate | α-Proton Acidity (pKa) | Baseline | Reference compound |
| Calculated logP | ~0.23 | Reference value | |
| Electrophilicity of C3 | Baseline | Reference compound | |
| Ethyl 2-fluoro-3-oxobutanoate | α-Proton Acidity (pKa) | Lower (More acidic) | Inductive effect of α-fluorine |
| Calculated logP | Higher | Increased lipophilicity due to fluorine | |
| Electrophilicity of C3 | Higher | Inductive effect of α-fluorine | |
| This compound | α-Proton Acidity (pKa) | Lowest (Most acidic) | Combined inductive effects |
| Calculated logP | Highest | Increased lipophilicity due to two fluorines | |
| Electrophilicity of C3 | Highest | Combined inductive effects of both fluorines |
These predictive analyses are invaluable in the rational design of new synthetic routes and in tuning the properties of molecules for specific applications, such as in the development of new agrochemicals or pharmaceuticals.
Future Research Directions and Emerging Trends in the Chemistry of Difluorinated β Keto Esters
Development of Novel Asymmetric Synthetic Methodologies
The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. For difluorinated β-keto esters, the creation of stereogenic centers, particularly at the α-position, presents a formidable challenge. Future research will undoubtedly focus on the development of novel asymmetric synthetic methodologies to access enantiomerically enriched Ethyl 2,4-difluoro-3-oxobutanoate and related structures.
A key area of development will be the use of chiral catalysts to control the stereochemical outcome of fluorination and subsequent functionalization reactions. While significant progress has been made in the asymmetric fluorination of β-ketoesters, achieving high enantioselectivity for substrates that can be converted to the 2,4-difluoro substitution pattern remains an active area of research. researchgate.netacs.org The challenge lies in the precise control of the fluorinating agent's approach to the nucleophilic enolate intermediate.
Table 1: Comparison of Chiral Catalysts for Asymmetric Fluorination of β-Keto Esters
| Catalyst Type | Metal Center | Chiral Ligand | Typical Electrophilic Fluorinating Agent | Reported Enantiomeric Excess (ee) | Reference |
| Lewis Acid | Titanium | TADDOL | F-TEDA-BF4 | Up to 90% | researchgate.net |
| Lewis Acid | Palladium | Chiral Phosphine Ligands | N-Fluorobenzenesulfonimide (NFSI) | 83-94% | acs.org |
| Organocatalyst | - | Chiral Amines | Selectfluor® | Low to moderate | acs.org |
Future work will likely explore the design of new chiral ligands and organocatalysts that can effectively differentiate between the two prochiral faces of the enolate derived from a monofluorinated precursor to install the second fluorine atom with high stereocontrol. Furthermore, the development of enzymatic or bio-catalytic methods for the asymmetric synthesis of such compounds is a promising and environmentally benign alternative that is beginning to gain traction.
Exploration of New Catalytic Systems for Fluorination and Functionalization
The direct and selective introduction of fluorine into organic molecules is a significant challenge in synthetic chemistry. For a molecule like this compound, the development of new catalytic systems for both the initial fluorination and subsequent functionalization is crucial.
Current research is focused on moving away from stoichiometric and often harsh fluorinating reagents towards catalytic methods that utilize milder and more readily available fluoride (B91410) sources. This includes the development of transition-metal-catalyzed nucleophilic fluorination reactions.
Moreover, the presence of two fluorine atoms in this compound will influence the reactivity of the adjacent carbonyl and ester groups. Exploring new catalytic systems for the selective functionalization of this difluorinated backbone is a key future direction. This could involve, for instance, catalytic hydrogenation to access difluorinated β-hydroxy esters, or coupling reactions to introduce further molecular complexity. A significant challenge will be to achieve regioselectivity in these transformations, given the multiple reactive sites in the molecule.
Broader Applications in Material Science and Other Emerging Fields
The unique properties of fluorinated compounds make them highly attractive for applications in material science. numberanalytics.com The introduction of fluorine can enhance thermal stability, chemical resistance, and alter the electronic properties of materials. numberanalytics.com While the applications of Ethyl 4,4-difluoro-3-oxobutanoate are primarily as a building block for pharmaceuticals, the 2,4-difluoro isomer could find novel applications in material science.
Future research should explore the incorporation of this compound as a monomer or additive in the synthesis of advanced polymers. The specific substitution pattern of the fluorine atoms could lead to materials with tailored properties, such as unique dielectric constants or refractive indices, which are desirable for electronic and optical applications. rsc.org
Furthermore, the field of fluorinated liquid crystals and organogels could benefit from the introduction of specifically functionalized difluorinated β-keto esters. The polarity and conformational preferences induced by the 2,4-difluoro substitution pattern could lead to the development of new materials with interesting phase behavior and responsiveness to external stimuli. The use of fluorinated compounds in the development of advanced materials like fluorinated graphene and ionic liquids is also an expanding area of research. man.ac.uk
Table 2: Potential Applications of Difluorinated β-Keto Esters in Material Science
| Application Area | Desired Property Enhancement by Fluorination | Potential Role of this compound |
| Advanced Polymers | Increased thermal stability, chemical resistance, low dielectric constant | As a monomer or additive to create fluoropolymers with tailored properties. |
| Liquid Crystals | Altered mesophase behavior, enhanced birefringence | As a core component of novel liquid crystalline materials. |
| Organic Electronics | Modified HOMO/LUMO energy levels, improved charge transport | As a building block for organic semiconductors and dielectrics. rsc.org |
| Biomedical Materials | Enhanced biocompatibility, controlled surface properties | As a precursor for biocompatible coatings and drug delivery systems. |
Integration of Green Chemistry Principles in Synthetic Protocols
The principles of green chemistry are increasingly guiding the development of new synthetic methods. acs.org For the synthesis of this compound and other difluorinated β-keto esters, a strong focus on sustainability is essential for future industrial viability.
A key aspect of this will be the development of more atom-economical synthetic routes. acs.org This involves designing reactions where the majority of the atoms from the reactants are incorporated into the final product, minimizing waste. For example, moving from classical condensation reactions that generate stoichiometric byproducts to catalytic addition reactions would be a significant step forward.
The use of safer and more environmentally benign solvents and reagents is another critical area. Research into performing fluorination and subsequent transformations in water or other green solvents is highly desirable. acs.org Furthermore, the development of catalytic systems that can operate under milder reaction conditions (lower temperatures and pressures) will reduce the energy consumption of the synthetic process. Recent breakthroughs in creating fluorinating complexes from common fluoride salts represent a move towards more sustainable practices. bioengineer.org The development of safe and eco-friendly methods for synthesizing sulfonyl fluorides, which can be used in "click chemistry," also aligns with green chemistry principles. sciencedaily.comeurekalert.org
Finally, the design of synthetic routes that allow for the recycling of catalysts and solvents will be crucial for the large-scale and sustainable production of these valuable fluorinated compounds.
Q & A
Q. What are the key synthetic routes for Ethyl 2,4-difluoro-3-oxobutanoate, and how do reaction conditions influence yield?
The compound is primarily synthesized via Claisen condensation between ethyl difluoroacetate and ethyl acetate under acidic or basic catalysis. Optimal yields (reported up to 75–85%) are achieved using anhydrous conditions and stoichiometric control of reactants to minimize side reactions like decarboxylation . Alternative methods include microwave-assisted synthesis , which reduces reaction time while maintaining comparable yields . Purity is typically verified by GC-MS or H NMR, with characteristic signals at δ 4.2–4.3 ppm (ethyl ester) and δ 5.8–6.0 ppm (difluoromethyl group) .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- X-ray crystallography : The compound’s keto-enol tautomerism can be resolved using SHELX programs for single-crystal analysis, with enol content dominating in polar solvents .
- Spectroscopy : F NMR (δ -110 to -115 ppm for CF) and IR (C=O stretch at 1740–1760 cm) confirm functional groups .
- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) resolves impurities, ensuring ≥98% purity for pharmaceutical applications .
Q. What are the primary applications of this compound in heterocyclic synthesis?
this compound is a versatile precursor for difluoromethyl-substituted heterocycles , including pyrazoles and pyrimidines. For example, reaction with methylhydrazine forms 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate in fungicides like fluxapyroxad . Cyclocondensation with thioureas yields acylthiourea derivatives with antifungal activity against Fusarium oxysporum (IC ~50 μg/mL) .
Advanced Research Questions
Q. How can enantioselective reduction of this compound be optimized for chiral hydroxyester synthesis?
Baker’s yeast-mediated reduction in the presence of additives (e.g., allyl bromide or alcohol) enables stereochemical control. For instance, allyl bromide shifts enzymatic activity toward the (R)-enantiomer (ee >90%), while allyl alcohol favors the (S)-form . Substrate concentration (10–20 mM) and pH (6.5–7.0) are critical for maintaining enzyme stability. Total conversion is achieved within 24–48 hours at 30°C .
Q. What strategies resolve contradictions in reaction outcomes during difluoromethyl group incorporation?
Discrepancies in regioselectivity (e.g., competing O- vs. C-alkylation) often arise from solvent polarity and catalyst choice. For example:
Q. How does SHELX software enhance crystallographic analysis of derivatives?
SHELXL refines high-resolution X-ray data (<1.0 Å) to resolve disorder in difluoromethyl groups. For macromolecular complexes (e.g., enzyme-inhibitor structures), SHELXPRO interfaces with PHASER for molecular replacement, achieving R-factors <0.15 . High-throughput phasing pipelines using SHELXC/D/E reduce model bias, critical for studying fluorine’s electrostatic effects in drug-receptor interactions .
Q. What safety protocols are essential given the compound’s physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
